4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine
Description
Properties
CAS No. |
23892-47-9 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)21-10-11-22-12-14-23-15-13-22/h1-9,19,21H,10-15H2 |
InChI Key |
QYPZNPRAXRVQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the assembly of three key components:
- The morpholine moiety linked through a 2-ethyl chain,
- The benzylamine unit,
- The p-chlorophenyl substituent attached to the benzylamine nitrogen.
The synthetic route typically proceeds via nucleophilic substitution and reductive amination steps, leveraging intermediates such as 4-(2-chloroethyl)morpholine and benzylamine derivatives.
Synthesis of 4-(2-Chloroethyl)morpholine Intermediate
A critical intermediate in the synthesis is 4-(2-chloroethyl)morpholine, which serves as the alkylating agent to introduce the morpholine-ethyl fragment.
- Reaction Conditions: 2-morpholinoethanol is reacted with thionyl chloride in dichloromethane at 0–40 °C with catalytic N,N-dimethylformamide (DMF).
- Procedure: The reaction mixture is stirred overnight at 40 °C. After completion, the mixture is worked up by evaporation, washing with saturated sodium bicarbonate solution, and purification via column chromatography using 3% methanol in dichloromethane as eluent.
- Yield: Approximately 74% yield of 4-(2-chloroethyl)morpholine is obtained as a colorless liquid.
- Characterization: 1H NMR confirms the structure of the product.
Alkylation of Benzylamine Derivatives
The next step involves nucleophilic substitution of the chlorine atom in 4-(2-chloroethyl)morpholine with a benzylamine derivative bearing the p-chlorophenyl substituent.
- The benzylamine component, specifically alpha-(p-chlorophenyl)benzylamine, is reacted with 4-(2-chloroethyl)morpholine under conditions favoring nucleophilic substitution.
- This step forms the key C–N bond linking the morpholine-ethyl chain to the benzylamine.
Reductive Amination and Final Assembly
Alternatively, reductive amination strategies can be employed:
- The aldehyde derivative of p-chlorobenzyl compound is reacted with morpholinoethylamine under reductive amination conditions.
- This method allows the direct formation of the secondary amine linkage with high selectivity and yield.
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
- The compound’s structure is confirmed by standard spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
- Related morpholine derivatives synthesized by nucleophilic aromatic substitution and amination reactions show good yields and purity under mild conditions.
- No direct crystallographic data for this exact compound is reported, but analogous morpholine-containing compounds have been characterized by X-ray diffraction, confirming the stability and geometry of the morpholine-ethyl-benzylamine framework.
Chemical Reactions Analysis
Types of Reactions
4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzylamines or morpholine derivatives.
Scientific Research Applications
The compound 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine , also known by its chemical structure C19H23ClN2O, has garnered attention in various scientific fields due to its unique properties and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry and pharmacology, based on verified sources.
Structure
The molecular structure of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine consists of a morpholine ring substituted with a p-chlorophenyl group and a benzylamino moiety. This configuration contributes to its biological activity and interaction with various biological targets.
Physical Properties
- Molecular Weight : 318.86 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH levels.
- Stability : Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Medicinal Chemistry
The primary application of this compound lies within medicinal chemistry, where it serves as a lead compound for the development of pharmaceuticals. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug design.
Case Studies
- Antidepressant Activity : Research has indicated that derivatives of this compound exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Studies have explored the use of this compound in targeting cancer cells, showing promise in inhibiting cell proliferation in various cancer lines through apoptosis induction .
Pharmacology
In pharmacological research, the compound has been investigated for its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) drugs. The morpholine structure enhances lipophilicity, aiding in CNS penetration.
Notable Findings
- Neuropharmacological Effects : Experimental data suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Analgesic Activity : Some studies have reported analgesic effects comparable to established pain relief medications, indicating its potential use in pain management therapies .
Agricultural Chemistry
Beyond medicinal applications, this compound is being explored in agricultural chemistry for its potential role as a pesticide or herbicide. Its ability to inhibit specific enzyme pathways in pests can lead to effective pest management solutions.
Research Insights
- Pest Resistance : Preliminary studies show that formulations containing this compound can effectively reduce pest populations while minimizing harm to non-target species .
Table 1: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anticancer activity | Modulates neurotransmitter systems; induces apoptosis |
| Pharmacology | Neuroprotective and analgesic effects | Potential CNS penetration; comparable to analgesics |
| Agricultural Chemistry | Pesticide/herbicide development | Effective against pests; low toxicity to non-targets |
Table 2: Case Study Overview
Mechanism of Action
The mechanism of action of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural differences among analogs:
Key Observations :
- Chlorine Position : The para-chlorine in the target compound contrasts with ortho- or meta-substituted analogs (e.g., 4-(3-chlorobenzyl)morpholine ), which may alter steric interactions in enzyme binding.
- Heterocycle Replacement : Piperazine analogs () exhibit higher molecular weight and distinct toxicity profiles compared to morpholine derivatives.
Enzyme Inhibition
- Benzylmorpholine Analogs : Compounds like 4-(4-chlorobenzyl)morpholine (11) selectively inhibit lung cytochrome P450 2A13, a target for chemoprevention . The para-chlorine substitution in the target compound may similarly enhance selectivity for enzymatic targets.
- Sulfamoyl Derivatives : 4-(2-(N-(2-chlorobenzyl)sulfamoyl)ethyl)morpholine derivatives () show broad-spectrum antibacterial activity, suggesting that sulfonamide groups augment antimicrobial properties.
Toxicity
Biological Activity
The compound 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The structure of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine features a morpholine ring substituted with an ethyl chain linked to a benzyl group, which is further substituted with a p-chlorophenyl moiety. The synthesis typically involves multi-step reactions, including amination and alkylation processes.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Morpholine Ring | Six-membered ring containing nitrogen |
| p-Chlorophenyl | Chlorinated phenyl group |
| Benzyl Group | Aromatic hydrocarbon substituent |
| Ethyl Chain | Aliphatic carbon chain |
Anticancer Properties
Research indicates that morpholine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine have been shown to inhibit various cancer cell lines. A study demonstrated that morpholine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that morpholine derivatives can effectively inhibit the growth of lung adenocarcinoma cells (A549). The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Enzyme Inhibition
Morpholine derivatives have also been studied for their enzyme inhibition capabilities. For example, the compound's ability to inhibit α-glucosidase has been documented, which is crucial for managing glycemic control in diabetic patients. The IC50 values for various morpholine derivatives have shown promising results compared to existing inhibitors .
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives are noteworthy as well. Compounds containing morpholine rings have exhibited activity against a range of bacteria and fungi. For instance, certain derivatives have been found to possess significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) demonstrating their potential as antifungal agents .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in A549 cells | |
| Enzyme Inhibition | Inhibits α-glucosidase | |
| Antimicrobial | Active against C. albicans |
The biological activities of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : In cancer cells, the compound triggers mitochondrial pathways leading to programmed cell death.
- Enzyme Interaction : The morpholine moiety enhances binding affinity for target enzymes such as α-glucosidase, affecting metabolic pathways.
- Membrane Disruption : Antimicrobial activity may result from the compound's ability to disrupt microbial cell membranes.
Q & A
Q. What spectroscopic techniques are most effective for characterizing 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine, and what key spectral features should researchers prioritize?
Methodological Answer: For structural elucidation, prioritize 1H/13C NMR to identify aromatic protons (δ 6.5–8.0 ppm for p-chlorophenyl groups) and morpholine ring protons (δ 3.5–4.0 ppm). IR spectroscopy can confirm secondary amine stretches (N–H, ~3300 cm⁻¹) and morpholine C–O–C vibrations (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected [M+H]+ ion). Cross-reference with analogs like 4-(2-Aminoethyl)morpholine (C6H14N2O, MW 130.19) to validate substituent contributions .
Q. What are the critical steps in synthesizing 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine, and how can reaction parameters be controlled to minimize byproducts?
Methodological Answer: A two-step approach is recommended:
Alkylation : React morpholine derivatives (e.g., 4-(2-chloroethyl)morpholine) with p-chlorophenylbenzylamine in ethanol/water under reflux. Maintain stoichiometric excess (1.2:1) of the amine to ensure complete substitution .
Acid Catalysis : Add 5M HCl to protonate intermediates, enhancing reaction efficiency. Monitor pH to prevent premature precipitation.
Byproduct Mitigation : Use slow evaporation in ethanol for crystallization, as rapid cooling may trap impurities. Analytical validation (e.g., elemental analysis) should align with calculated values (e.g., C: 37.96%, H: 4.25%, N: 14.75%) to confirm purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for morpholine-based compounds?
Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity. For example, in 4-(2-Chloroethyl)morpholinium picrate, deviations in carbon content (found: 36.89% vs. calc.: 37.96%) suggest residual solvent or unreacted precursors. To address this:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to detect adsorbed water or solvents.
- Isotopic Labeling : For nitrogen-rich compounds, use 15N NMR to trace unreacted amines .
Q. What strategies are recommended for analyzing hydrogen bonding networks in crystalline derivatives of morpholine-based compounds?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential. For example, in 4-(2-Chloroethyl)morpholinium picrate, the crystal structure is stabilized by C–H···O (2.50–2.60 Å) and N–H···O (2.85 Å) interactions. Refinement protocols should:
- Restrain Hydrogen Atoms : Apply isotropic refinement with distance restraints (0.83–0.98 Å) to model thermal motion accurately.
- Electron Density Maps : Use difference Fourier maps to locate disordered hydrogen atoms. Compare with analogs like 4-(4-Nitrobenzyl)morpholine, where nitro groups enhance π-π stacking .
Q. How can computational methods guide the optimization of reaction pathways for morpholine derivatives with halogenated substituents?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic substitution (e.g., SN2 at the chloroethyl group). Compare activation energies of p-chlorophenyl vs. bromophenyl analogs (e.g., 4-[2-(4-Bromophenyl)ethyl]morpholine) to predict reactivity trends .
- Solvent Effects : Simulate solvation free energies in ethanol vs. DMF to optimize dielectric environments. Empirical data from picrate syntheses (yield: ~96% in ethanol) support ethanol’s superiority for polar intermediates .
Q. What are the implications of steric and electronic effects in designing analogs of 4-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)morpholine for biological activity studies?
Methodological Answer:
- Steric Modifications : Introduce bulkier substituents (e.g., 2,4-dimethylphenyl) to assess receptor binding. MDL Number MFCD11646221 (C12H17NO) provides a reference for steric hindrance effects .
- Electronic Tuning : Replace chlorine with electron-withdrawing groups (e.g., nitro in 4-(4-Nitrobenzyl)morpholine) to enhance hydrogen-bond acceptor capacity. Monitor activity via enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
